molecular formula C19H20FNO3S B2575050 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 1797081-64-1

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2575050
CAS No.: 1797081-64-1
M. Wt: 361.43
InChI Key: WZMOAIPRSYJLOR-UHFFFAOYSA-N
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Description

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic compound designed for research applications in neuroscience and medicinal chemistry. Its structure, featuring a pyrrolidine moiety linked to a 4-fluorophenyl ethanone group, is characteristic of ligands targeting central nervous system receptors and transporters . Similar compounds containing the pyrrolidine scaffold have been investigated as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests a potential research application for this compound in studying the function and modulation of these key neurotransport systems. Furthermore, non-imidazole-based compounds with pyrrolidine and fluorophenyl groups have been developed as high-affinity antagonists for histamine subtype-3 receptors (H3R), indicating its value as a chemical template for exploring G-protein-coupled receptor activity . Researchers can utilize this compound to probe neurotransmitter systems, investigate receptor-ligand interactions, and support the development of novel pharmacological tools.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c20-16-10-8-15(9-11-16)13-19(22)21-12-4-5-17(21)14-25(23,24)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOAIPRSYJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Mechanism of Action

The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Compounds sharing the pyrrolidine-ethanone core but differing in substituents include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Evidence ID
1-(pyrrolidin-1-yl)ethan-1-one Unsubstituted pyrrolidine C₆H₁₁NO 113.16 72%
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) Hydroxymethyl-pyrrolidine, phenyl C₁₅H₂₁NO₂ 247.33 99%
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone Fluorophenyl, dimethylpyrrole C₁₉H₂₂FN₂O 323.40 N/A

Key Observations :

  • The unsubstituted pyrrolidine-ethanone (from ) has lower molecular weight and simpler synthesis, but lacks the target compound’s bioactivity-enhancing groups.
  • Compound 119 () demonstrates high synthetic yield (99%) due to efficient reductive amination, but its hydroxymethyl group may reduce membrane permeability compared to the benzenesulfonylmethyl group.
  • The dimethylpyrrole analog () shows increased steric bulk, which could hinder binding to flat enzymatic pockets compared to the target’s planar benzenesulfonyl group.
Impact of Sulfonyl vs. Other Sulfur-Containing Groups

Sulfur-containing groups modulate electronic properties and solubility:

Compound Name Sulfur Functional Group Key Properties Evidence ID
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) Methylsulfonyl Strong electron-withdrawing, polar
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone Sulfanyl Less polar, prone to oxidation

Key Observations :

  • Methylsulfonyl (as in 3e, ) increases polarity and metabolic stability compared to sulfanyl groups (). The target’s benzenesulfonyl group likely offers similar stability but higher lipophilicity than methylsulfonyl.
  • Sulfanyl groups () may confer redox activity, which is absent in the target’s sulfonyl group.
Role of Fluorophenyl Substituents

Fluorine’s impact on physicochemical and binding properties:

Compound Name Fluorophenyl Position Molecular Weight (g/mol) Evidence ID
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Para-fluorophenyl 284.36
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one Para-fluorophenyl 290.35

Key Observations :

  • The para-fluorophenyl group (common in and ) enhances electronegativity and resistance to oxidative metabolism.
  • The target’s fluorophenyl group likely improves binding to hydrophobic pockets compared to non-fluorinated analogs (e.g., compound 119 in ).
Comparative Physicochemical Properties
Property Target Compound (Inferred) 1-(pyrrolidin-1-yl)ethan-1-one 3e (Methylsulfonyl)
LogP ~3.5 (highly lipophilic) ~1.2 ~2.8
Water Solubility Low High Moderate
Metabolic Stability High (due to sulfonyl) Low High

Key Observations :

  • Methylsulfonyl () and benzenesulfonyl groups both enhance metabolic stability relative to non-sulfonylated compounds.

Biological Activity

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one, a compound featuring a pyrrolidine moiety and a benzenesulfonyl group, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C17H20FN1O2S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{1}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Key areas of interest include:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of specific oncogenic pathways.
  • Antimicrobial Properties : The sulfonyl group is often associated with enhanced antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Neuropharmacological Effects : Given the presence of the pyrrolidine ring, this compound may interact with neurotransmitter systems, potentially influencing mood and cognition.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurochemical pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that derivatives of benzenesulfonyl-pyrrolidine compounds significantly inhibited tumor growth in xenograft models, suggesting that similar effects might be anticipated for our compound .
  • Antimicrobial Efficacy : In a recent investigation into sulfonamide derivatives, it was found that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential pathway for further exploration with our compound .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro and in vivo
AntimicrobialEffective against MRSA and other bacterial strains
NeuropharmacologicalPotential modulation of neurotransmitter receptorsInferred from structure

Future Directions

Further research is warranted to elucidate the specific biological pathways influenced by this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the molecular interactions and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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